Methods of Application: A liposome, composed of a long alkyl chain lipid such as DPPC, is synthesized using the thin film hydration process and subsequently integrated into a carbopol gel.
Results or Outcomes: The liposomal gel containing diphenhydramine hydrochloride and curcumin demonstrated a reduced release rate compared to the plain liposomal gel, spanning a duration of 48 hours.
Application Summary: Dilaurylphosphatidylcholine is used in the field of drug delivery, particularly in the development of controlled release and targeted delivery systems.
Methods of Application: The specifics of the methods of application can vary greatly depending on the type of drug being delivered and the desired delivery method.
Application Summary: DLPC has been reported to bind and activate the orphan nuclear receptor, liver receptor homolog-1 (LRH-1).
Methods of Application: The provision of lauric acid (C12:0), a saturated fatty acid rich in tropical oils such as coconut oil, results in endogenous DLPC production and enhances LRH-1 transcriptional activity.
Results or Outcomes: Provision of C12:0 in the culture media or to mice resulted in the rapid production of DLPC, including DLPC’s presence in multiple LRH-1 expressing tissues.
Application Summary: DLPC is used in the study of lipid-cholesterol domains in model membranes.
Methods of Application: The study involves the use of steady-state and time-resolved fluorescence spectroscopy and two-photon excitation microscopy techniques.
Application Summary: DLPC is used in the study of lipid metabolism and its impact on diseases.
Methods of Application: The study involves the provision of lauric acid (C12:0) to HepG2 cells, C57/BL6J mice, and to healthy human participants in an acute, randomized, controlled cross-over trial.
Results or Outcomes: Provision of C12:0 resulted in endogenous production of the LRH-1 ligand, DLPC, and LRH-1 transcriptional activation phenotypes.
Application Summary: DLPC is used in the study of neuronal lipid metabolism.
Methods of Application: The study involves the use of various techniques to study the roles of lipid metabolism and function in the central nervous system.
Results or Outcomes: Aberrant lipid metabolism is proposed to underlie various neurological conditions.
Application Summary: DLPC is used in the study of the crosstalk between cancer cells and immune cells.
Methods of Application: The study involves the analysis of the contribution of phosphatidylcholine and its metabolites to intracellular processes of cancer cells.
Results or Outcomes: Changes in phosphatidylcholine metabolism are part of an adaptive program activated in response to stress conditions that contribute to cancer therapy resistance.
Dilaurylphosphatidylcholine is a phospholipid that belongs to the class of glycerophospholipids, characterized by its two lauroyl (dodecanoyl) fatty acid chains attached to a glycerol backbone and a phosphocholine head group. Its chemical formula is , and it is often represented as 1,2-dilauroyl-sn-glycero-3-phosphocholine. This compound is notable for its role in forming lipid bilayers, which are fundamental components of biological membranes. The unique structure of dilaurylphosphatidylcholine allows it to exhibit specific thermotropic and barotropic phase behaviors, making it a subject of interest in membrane biophysics and biochemistry .
DLPC's primary mechanism of action in scientific research lies in its ability to form artificial membranes. These membranes mimic the structure and function of natural cell membranes, allowing researchers to study various biological processes in a controlled environment. For example, DLPC vesicles can be used to encapsulate drugs or other molecules and investigate their interaction with membranes []. Additionally, DLPC membranes can be reconstituted with specific membrane proteins to study their function and behavior [].
Dilaurylphosphatidylcholine exhibits several biological activities due to its amphiphilic nature. It plays a crucial role in membrane fluidity and permeability, influencing the behavior of membrane proteins and enzymes. Studies have shown that dilaurylphosphatidylcholine can affect cellular processes such as signaling pathways and membrane fusion events. Its unique phase transition properties allow it to function effectively in various temperature conditions, making it relevant for applications in drug delivery systems and as a model compound for studying membrane dynamics .
Dilaurylphosphatidylcholine can be synthesized through several methods:
Dilaurylphosphatidylcholine has diverse applications across various fields:
Interaction studies involving dilaurylphosphatidylcholine have revealed its ability to interact with proteins and other lipids, affecting their conformation and activity. These interactions are critical in understanding how membranes function in biological systems. Research has demonstrated that dilaurylphosphatidylcholine can modulate the activity of membrane-bound enzymes and influence the binding affinity of various ligands to membrane receptors .
Several compounds share structural similarities with dilaurylphosphatidylcholine, including:
Compound Name | Fatty Acid Composition | Unique Properties |
---|---|---|
Dilaurylphosphatidylcholine | Lauroyl (C12) | Exhibits specific thermotropic behaviors |
Dioleoylphosphatidylcholine | Oleoyl (C18) | Higher fluidity due to unsaturation |
Dipalmitoylphosphatidylcholine | Palmitoyl (C16) | Higher melting point; less fluid than dilauryl |
Dilinoleoylphosphatidylcholine | Linoleoyl (C18) | Greater fluidity; involved in signaling |
Dilaurylphosphatidylcholine is unique due to its specific chain length and saturation level, which influence its phase transition temperatures and biological interactions distinctly compared to these similar compounds .